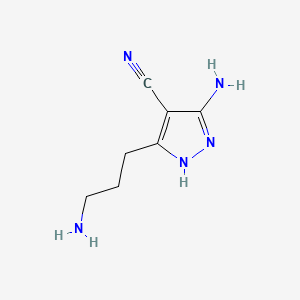
2-Bromo-3-(3-chlorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-3-(3-chlorophenyl)-1-propene, also known as 3-chloro-2-bromopropene, is a synthetic organic compound that is used for a variety of purposes in the scientific research field. It is a colorless liquid with a pungent odor and low boiling point. It is a versatile compound that is used in many different types of synthesis reactions and applications.
Scientific Research Applications
Molecular Structure and Conformation
The molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been studied using gas-phase electron diffraction. This compound exists in a mixture of two conformers, with the anti conformer being more stable. The geometry of the molecule has been described in detail, providing insights into its physical and chemical properties (Søvik, Schei, Stōlevik, Hagen, & Shen, 1984).
Polymerization Mechanism
2-Bromo-3-(3-chlorophenyl)-1-propene plays a role in the mechanism of chain-growth polymerization. It is used in the synthesis of poly(3-hexylthiophene) with Ni catalysts, leading to polymers with controlled molecular weights and low polydispersity. This process is integral to creating materials with specific molecular structures for applications in material science (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Synthesis of Intermediate Compounds
The compound is used in the synthesis of important intermediates, such as in the preparation of Epoxiconazole. This process highlights its utility in creating complex molecules for various applications, especially in the pharmaceutical and agrochemical industries (Peng, 2012).
Nucleophilic Attack Studies
Studies have also focused on the regiochemistry of nucleophilic attack on 2-bromo pi-allyl complexes derived from this compound. Understanding these reactions is crucial for designing synthetic routes in organic chemistry, particularly in creating targeted molecular configurations (Organ, Arvanitis, & Hynes, 2003).
Synthesis of Polythiophenes
Another application is in the synthesis of polythiophenes with hydrophilic side chains. This has implications in the field of polymer science, particularly for creating materials with specific properties like solubility and electrical conductivity (Yokozawa, Adachi, Miyakoshi, & Yokoyama, 2007).
Biological Activity Studies
The compound has also been used to synthesize isoxazole derivatives, which were screened for antitubercular and antimicrobial activities. This illustrates its role in medicinal chemistry for developing new pharmaceutical agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Optical and Electronic Properties
Studies on chalcone derivatives involving this compound focus on their optical and electronic properties, essential in developing materials for semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYUYXNXPCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373616 |
Source


|
| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-06-8 |
Source


|
| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)




![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)




